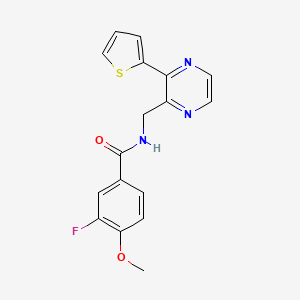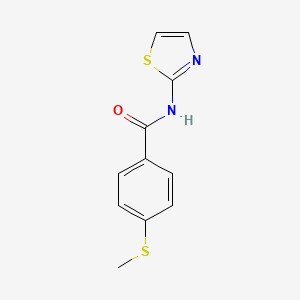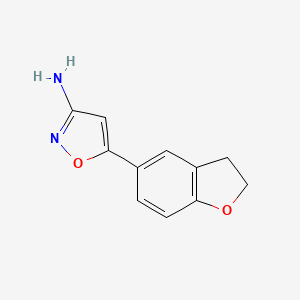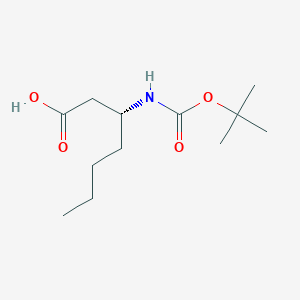![molecular formula C15H13N3O2 B2856851 2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 65512-84-7](/img/structure/B2856851.png)
2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an isoindole-1,3-dione core, which is a common motif in many bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 5-methylpyridin-2-amine with isoindole-1,3-dione derivatives. One common method involves dissolving phenylprop-2-yn-1-ol and 5-methylpyridin-2-amine in toluene, followed by the addition of silver carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as catalysts. The mixture is then refluxed at 393 K for about 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound is a thalidomide analog and is used in PROTAC research.
3-((5-Methylpyridin-2-yl)amino)-1-phenylpropan-1-one: This compound has a similar structure but with a phenylpropanone group instead of the isoindole-1,3-dione core.
Uniqueness
2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of the isoindole-1,3-dione core and the 5-methylpyridin-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-[[(5-methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-6-7-13(16-8-10)17-9-18-14(19)11-4-2-3-5-12(11)15(18)20/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMGZJOLNJZPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856769.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2856774.png)
![3-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2856776.png)



![N-[2-methyl-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]furan-2-carboxamide](/img/structure/B2856785.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B2856787.png)



